Hexyl isononanoate is an ester derived from hexyl alcohol and isononanoic acid. It is primarily utilized in cosmetic formulations due to its emollient properties, enhancing the texture and feel of products. This compound is characterized by its low viscosity, excellent solubility in various ingredients, and a low freeze point, making it suitable for a wide range of applications in personal care products. Hexyl isononanoate contributes to skin hydration by forming a protective barrier on the skin, which helps retain moisture and provides a smooth, velvety feel .
Hexyl isononanoate can be synthesized through the esterification process, where hexyl alcohol reacts with isononanoic acid. This reaction typically involves an acid catalyst to facilitate the formation of the ester bond. The general reaction can be represented as follows:
This process is similar to traditional Fischer esterification methods, where a carboxylic acid reacts with an alcohol to form an ester and water .
The synthesis of hexyl isononanoate typically involves the following steps:
This method ensures high yields of pure hexyl isononanoate suitable for cosmetic applications .
Hexyl isononanoate finds extensive use in various cosmetic and personal care products due to its beneficial properties:
Common products that utilize hexyl isononanoate include lotions, creams, hair conditioners, and antiperspirants.
Research indicates that hexyl isononanoate interacts favorably with various cosmetic ingredients, enhancing their stability and performance. It can improve the solubility of active compounds in formulations, leading to better delivery of these actives onto the skin or hair. Additionally, studies have shown that it can reduce tackiness in formulations, providing a more pleasant user experience .
Hexyl isononanoate belongs to a class of alkyl esters that share similar properties but differ in their specific applications or characteristics. Below are some comparable compounds:
| Compound Name | Structure Type | Primary Use |
|---|---|---|
| Ethylhexyl Isononanoate | Ester of ethylhexanol | Emollient in skincare products |
| Isodecyl Isononanoate | Ester of isodecanol | Skin-conditioning agent |
| Isononyl Isononanoate | Ester of isononanol | Emollient and texture enhancer |
| Isostearyl Isononanoate | Ester of isostearyl alcohol | Emollient in creams |
Hexyl isononanoate stands out due to its specific chain length (hexyl) which provides unique sensory characteristics compared to other esters. Its low viscosity and excellent compatibility with various oils make it particularly effective for creating lightweight formulations that do not feel greasy on the skin or hair .
The production of hexyl isononanoate is a multi-faceted process that integrates organic synthesis, catalysis, and process engineering. The core synthetic approach involves the esterification of hexanol with isononanoic acid, a reaction that is amenable to both laboratory-scale and industrial-scale operations. The choice of synthetic route, catalyst, and process parameters profoundly influences the yield, selectivity, and purity of the final product. In the following sections, the principal synthetic routes and their optimization are discussed in depth, followed by an examination of industrial manufacturing techniques and quality assurance measures.
The synthesis of hexyl isononanoate centers on the formation of an ester bond between a primary alcohol (hexanol) and a branched carboxylic acid (isononanoic acid). The reaction is representative of classical esterification chemistry, but the specific properties of the reactants and the desired product necessitate careful consideration of reaction conditions and catalytic systems.
The esterification of hexanol (also referred to as isohexanol in some contexts) with isononanoic acid is the foundational synthetic route for hexyl isononanoate. This reaction is typically conducted under acidic conditions, employing a strong acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or a solid acid resin to accelerate the formation of the ester bond. The general reaction can be represented as follows:
$$
\text{Hexanol} + \text{Isononanoic Acid} \xrightarrow{\text{Acid Catalyst, Heat}} \text{Hexyl Isononanoate} + \text{Water}
$$
The reaction mechanism proceeds through the nucleophilic attack of the alcohol oxygen on the carbonyl carbon of the carboxylic acid, followed by proton transfers and the elimination of water. The removal of water is critical to drive the equilibrium toward ester formation, and is typically achieved by azeotropic distillation or the use of molecular sieves [5].
The choice of isononanoic acid is significant due to its branched structure, which imparts desirable physical properties to the resulting ester, such as low viscosity and a low freezing point. Isononanoic acid itself is a nine-carbon, branched-chain carboxylic acid, commonly known as 3,5,5-trimethylhexanoic acid, and is produced by the hydroformylation of diisobutylene followed by oxidation [5].
Research findings indicate that the esterification process can achieve high yields and purities when optimized for temperature, catalyst concentration, and the molar ratio of reactants. Typical reaction conditions involve heating the mixture to temperatures between 120°C and 160°C, with a catalyst loading of 1-5% by weight relative to the reactants. The reaction time varies from several hours to overnight, depending on the scale and desired conversion .
The following table summarizes typical reaction conditions and outcomes for the esterification of hexanol with isononanoic acid:
| Parameter | Typical Range | Effect on Yield/Purity |
|---|---|---|
| Temperature | 120–160°C | Higher temperatures increase rate |
| Catalyst Type | Sulfuric acid, p-toluenesulfonic acid, solid acid resin | Strong acids improve conversion |
| Catalyst Loading | 1–5% w/w | Higher loading increases rate, may require neutralization |
| Molar Ratio (Alcohol:Acid) | 1.1–1.5:1 | Excess alcohol drives reaction |
| Water Removal | Azeotropic distillation, molecular sieves | Essential for high conversion |
| Reaction Time | 4–16 hours | Longer time for complete conversion |
| Typical Yield | 85–98% | Dependent on optimization |
| Purity (after distillation) | >98% | High purity achievable |
The removal of water as a byproduct is not only essential for shifting the equilibrium but also for preventing hydrolysis of the ester product. The use of azeotropic solvents such as toluene or xylene can facilitate continuous water removal, while solid acid catalysts offer the advantage of easier separation and potential reuse.
The efficiency and selectivity of the esterification process are greatly influenced by the choice of catalyst and the implementation of process optimization strategies. Acid catalysis remains the gold standard for this transformation, but recent advances have explored the use of heterogeneous catalysts, enzymatic catalysis, and process intensification techniques.
Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, provide high activity and are widely used in both laboratory and industrial settings. However, their use necessitates subsequent neutralization and removal steps, which can complicate product purification and generate waste streams.
Heterogeneous acid catalysts, including sulfonated resins (e.g., Amberlyst-15) and zeolites, offer several advantages, such as ease of separation from the reaction mixture, potential for catalyst reuse, and reduced corrosion of equipment. Studies have demonstrated that solid acid catalysts can achieve comparable yields and selectivities to their homogeneous counterparts, with the added benefit of process simplification.
Process optimization strategies focus on maximizing conversion and selectivity while minimizing energy input and byproduct formation. Key parameters include the molar ratio of reactants, catalyst loading, reaction temperature, and the method of water removal. The use of excess alcohol is a common strategy to drive the reaction to completion, while continuous removal of water ensures that the equilibrium favors ester formation.
Recent research has also explored the use of microwave-assisted heating, which can significantly reduce reaction times and improve yields by providing rapid and uniform energy input. Enzymatic catalysis, using lipases, has been investigated as a green alternative, offering high selectivity under mild conditions, though scalability and cost remain challenges.
The following table presents comparative data on catalyst performance and process optimization for the esterification of hexanol with isononanoic acid:
| Catalyst Type | Reaction Temp (°C) | Catalyst Loading (%) | Yield (%) | Purity (%) | Reusability | Notes |
|---|---|---|---|---|---|---|
| Sulfuric acid | 130–150 | 2–5 | 90–98 | >98 | No | Requires neutralization, corrosive |
| p-Toluenesulfonic acid | 120–140 | 2–4 | 88–96 | >98 | No | Easier to handle than sulfuric acid |
| Amberlyst-15 | 130–150 | 5–10 | 85–95 | >98 | Yes | Solid, reusable, less corrosive |
| Zeolite H-Y | 140–160 | 5–10 | 80–92 | >97 | Yes | Solid, reusable, moderate activity |
| Lipase (Enzymatic) | 40–60 | 10–20 | 70–85 | >99 | Yes | Mild conditions, slow, costly |
| Microwave-assisted | 130–150 | 2–5 | 92–99 | >98 | N/A | Rapid, uniform heating |
Optimization studies consistently report that higher temperatures and catalyst loadings accelerate the reaction but may increase side reactions or require additional purification steps. The use of solid acid catalysts and process intensification (such as microwave heating) is gaining traction in the pursuit of greener and more efficient manufacturing processes.
The transition from laboratory-scale synthesis to industrial-scale production of hexyl isononanoate necessitates the integration of process engineering principles, equipment selection, and rigorous control of reaction conditions. Industrial manufacturing is typically conducted in batch or continuous stirred-tank reactors, with provisions for efficient heat transfer, agitation, and byproduct removal.
The standard industrial process mirrors the laboratory esterification reaction but incorporates scale-appropriate modifications. Reactants are charged into a reactor equipped with a reflux condenser and a Dean-Stark trap or similar apparatus for continuous water removal. The mixture is heated to the target temperature, and the acid catalyst is introduced. Agitation ensures uniform mixing and heat distribution, while the removal of water is monitored and controlled to maximize conversion.
After completion of the reaction, the mixture is cooled and neutralized if a homogeneous acid catalyst was used. The crude product is then subjected to phase separation, washing, and drying steps to remove residual acid, water, and other impurities. Final purification is achieved by vacuum distillation, which allows for the isolation of high-purity hexyl isononanoate with minimal thermal degradation.
Process intensification strategies, such as reactive distillation and continuous flow processing, are increasingly being adopted to enhance efficiency and reduce energy consumption. Reactive distillation integrates reaction and separation in a single unit, allowing for continuous removal of water and improved conversion. Continuous flow reactors offer precise control over reaction parameters and are amenable to automation and scale-up.
The following table outlines the typical stages and equipment used in industrial-scale manufacturing of hexyl isononanoate:
| Stage | Equipment Used | Purpose/Function |
|---|---|---|
| Reactant Charging | Feed tanks, pumps | Accurate dosing of hexanol and isononanoic acid |
| Reaction | Stirred-tank reactor | Esterification under controlled conditions |
| Water Removal | Dean-Stark trap, condenser | Continuous removal of water |
| Neutralization | Mixing vessel | Removal of excess acid catalyst |
| Phase Separation | Settling tank, centrifuge | Separation of organic and aqueous phases |
| Washing | Washing column, mixer | Removal of residual acid and water |
| Drying | Vacuum dryer, desiccator | Removal of trace water |
| Purification | Vacuum distillation unit | Isolation of pure hexyl isononanoate |
| Quality Control | Analytical laboratory | Verification of purity and specification |
Industrial producers often implement in-line monitoring of key parameters, such as temperature, pressure, and water content, to ensure consistent product quality and process safety. The use of automated control systems and process analytical technology (PAT) enables real-time adjustment of process variables and rapid detection of deviations.
The final quality of hexyl isononanoate is determined by its chemical purity, physical properties, and the absence of contaminants or byproducts. Purity standards are established based on the intended application, with cosmetic and personal care uses demanding the highest levels of quality assurance.
Analytical techniques employed for quality control include gas chromatography (GC), high-performance liquid chromatography (HPLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the quantification of the main product, detection of residual reactants, and identification of impurities.
Key quality parameters include:
Quality control protocols mandate the testing of each batch prior to release, with retention samples maintained for traceability. In addition, manufacturers may implement statistical process control (SPC) to monitor trends and prevent deviations from specification.
The following table summarizes typical quality specifications for hexyl isononanoate intended for cosmetic applications:
| Parameter | Specification | Test Method |
|---|---|---|
| Chemical Purity | >98% | Gas chromatography |
| Acid Value | <0.1 mg KOH/g | Titration |
| Hydroxyl Value | <0.1 mg KOH/g | Titration |
| Water Content | <0.1% w/w | Karl Fischer titration |
| Color (APHA) | <20 | Visual comparison |
| Odor | Neutral, faint | Sensory evaluation |
| Refractive Index | 1.440–1.450 (20°C) | Refractometry |
| Density | 0.850–0.870 g/cm³ (20°C) | Pycnometry |
Compliance with these standards ensures that hexyl isononanoate meets the stringent requirements of the cosmetics, personal care, and specialty chemicals industries.
Recent research has focused on improving the efficiency, sustainability, and scalability of hexyl isononanoate synthesis. Innovations in catalysis, process engineering, and analytical methodology have contributed to the advancement of production methodologies.
The development of solid acid catalysts and process intensification techniques has enabled more sustainable and efficient esterification processes. Studies have shown that sulfonated polystyrene resins, such as Amberlyst-15, can achieve high conversions and selectivities under moderate conditions, with the added benefit of catalyst reusability. Microwave-assisted esterification has demonstrated reduced reaction times and energy consumption, making it attractive for large-scale applications.
Enzymatic catalysis, while still in the early stages of industrial adoption, offers the potential for highly selective synthesis under mild conditions. Lipase-catalyzed esterification has been reported to yield esters with >99% purity, though the reaction rates are slower and the cost of enzymes remains a barrier to widespread use.
The integration of reaction and separation in reactive distillation columns has been shown to improve conversion and reduce energy requirements. Continuous flow reactors, equipped with in-line monitoring and control, offer precise regulation of reaction parameters and are well-suited to the production of high-purity esters at scale.
Research into process analytical technology (PAT) has enabled real-time monitoring of key quality attributes, facilitating rapid detection of deviations and ensuring consistent product quality.
Advances in chromatographic and spectroscopic techniques have improved the sensitivity and accuracy of purity assessments. The use of multidimensional gas chromatography and high-resolution mass spectrometry allows for the detection of trace impurities and the characterization of complex mixtures.
The implementation of validated analytical methods is essential for compliance with regulatory requirements and for meeting the expectations of end-users in high-value markets.
The following data tables summarize key findings and typical process parameters relevant to the synthesis and production of hexyl isononanoate.
| Parameter | Typical Value/Range |
|---|---|
| Alcohol | Hexanol |
| Acid | Isononanoic acid |
| Catalyst | Sulfuric acid, Amberlyst-15 |
| Temperature | 120–160°C |
| Molar Ratio (Alcohol:Acid) | 1.1–1.5:1 |
| Catalyst Loading | 1–10% w/w |
| Reaction Time | 4–16 hours |
| Water Removal | Azeotropic distillation, molecular sieves |
| Typical Yield | 85–98% |
| Purity (after distillation) | >98% |
| Catalyst Type | Yield (%) | Purity (%) | Reusability | Notes |
|---|---|---|---|---|
| Sulfuric acid | 90–98 | >98 | No | Corrosive, requires neutralization |
| Amberlyst-15 | 85–95 | >98 | Yes | Solid, reusable |
| Zeolite H-Y | 80–92 | >97 | Yes | Moderate activity |
| Lipase (Enzymatic) | 70–85 | >99 | Yes | Mild, slow, costly |
| Microwave-assisted | 92–99 | >98 | N/A | Rapid, uniform heating |
| Stage | Equipment Used |
|---|---|
| Reactant Charging | Feed tanks, pumps |
| Reaction | Stirred-tank reactor |
| Water Removal | Dean-Stark trap, condenser |
| Neutralization | Mixing vessel |
| Phase Separation | Settling tank, centrifuge |
| Washing | Washing column, mixer |
| Drying | Vacuum dryer, desiccator |
| Purification | Vacuum distillation unit |
| Quality Control | Analytical laboratory |
| Parameter | Specification | Test Method |
|---|---|---|
| Chemical Purity | >98% | Gas chromatography |
| Acid Value | <0.1 mg KOH/g | Titration |
| Hydroxyl Value | <0.1 mg KOH/g | Titration |
| Water Content | <0.1% w/w | Karl Fischer titration |
| Color (APHA) | <20 | Visual comparison |
| Odor | Neutral, faint | Sensory evaluation |
| Refractive Index | 1.440–1.450 (20°C) | Refractometry |
| Density | 0.850–0.870 g/cm³ (20°C) | Pycnometry |
Hexyl isononanoate represents a branched-chain alkyl ester with the molecular formula C₁₅H₃₀O₂ and a molecular weight of 242.40 g/mol [1]. The compound is formally designated as hexyl 7-methyloctanoate according to International Union of Pure and Applied Chemistry nomenclature, reflecting its structure as an ester formed between hexyl alcohol and isononanoic acid [1]. The Chemical Abstracts Service registry number 84878-29-5 uniquely identifies this compound in chemical databases [1].
The structural framework consists of a linear hexyl chain (six carbon atoms) attached to the oxygen atom of an ester functional group, which is connected to a branched nine-carbon carboxylic acid moiety [1]. The canonical Simplified Molecular Input Line Entry System representation CCCCCCOC(=O)CCCCCC(C)C clearly delineates the molecular connectivity [1]. The International Chemical Identifier Key LVSHDMOMAPXAMA-UHFFFAOYSA-N provides a unique computational identifier for database searches [1].
The isononanoic acid component exhibits branching at the seventh carbon position, where a methyl group creates a 7-methyloctanoic acid structure [2] . This branching pattern distinguishes hexyl isononanoate from linear alkyl esters and contributes significantly to its unique physicochemical properties. The branched architecture reduces intermolecular packing efficiency compared to linear analogs, resulting in altered density, viscosity, and thermal behavior [2].
Table 1: Basic Structural and Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₃₀O₂ | [1] |
| Molecular Weight (g/mol) | 242.40 | [1] |
| CAS Number | 84878-29-5 | [1] |
| IUPAC Name | hexyl 7-methyloctanoate | [1] |
| Canonical SMILES | CCCCCCOC(=O)CCCCCC(C)C | [1] |
| InChI Key | LVSHDMOMAPXAMA-UHFFFAOYSA-N | [1] |
| Physical State | Colorless liquid | [4] |
Hexyl isononanoate exhibits thermal properties characteristic of medium-chain alkyl esters, with a boiling point estimated between 270-280°C under standard atmospheric pressure [1] [6]. This thermal range places the compound within the typical boiling point spectrum for C₁₅ alkyl esters, demonstrating the influence of both chain length and branching on volatility characteristics.
Comparative thermal analysis with structurally related isononanoate esters reveals systematic trends based on alcohol chain length [6] [7]. Ethylhexyl isononanoate, containing a branched eight-carbon alcohol component, exhibits a calculated boiling point of 372.75°C [7]. The larger isononyl isononanoate displays a calculated boiling point of 395.63°C, while isodecyl isononanoate reaches 418.51°C under similar conditions [7]. This progression demonstrates the predictable increase in boiling point with increasing molecular weight and chain length.
Flash point measurements indicate thermal safety characteristics relevant for handling and storage protocols. Hexyl isononanoate demonstrates a flash point range of 127-152°C, positioning it within the combustible liquid category according to standard classification systems [4] [8]. The relatively high flash point reflects the compound's reduced volatility compared to shorter-chain esters, contributing to enhanced thermal stability during processing operations.
Thermal decomposition studies of related alkyl esters indicate that degradation typically occurs at temperatures exceeding 200°C [9] [10]. The decomposition mechanism generally follows a six-centered elimination pathway, producing equimolar quantities of alkene and corresponding carboxylic acid [10]. For hexyl isononanoate, thermal degradation would be expected to yield hexene and isononanoic acid as primary decomposition products under controlled pyrolysis conditions.
Table 2: Thermal Properties Comparison
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Flash Point (°C) | Density (g/cm³) |
|---|---|---|---|---|
| Hexyl isononanoate | 242.40 | 270-280 (est.) | 127-152 (est.) | 0.845-0.865 (est.) |
| Ethylhexyl isononanoate | 270.45 | 372.75 (calc.) | 144.1 (calc.) | 0.862 |
| Isononyl isononanoate | 284.48 | 395.63 (calc.) | 152 | 0.865 |
| Isodecyl isononanoate | 298.50 | 418.51 (calc.) | Not available | 0.852-0.858 |
Hexyl isononanoate demonstrates characteristic solubility behavior of long-chain alkyl esters, exhibiting complete insolubility in water due to its predominantly hydrophobic molecular structure [11] [12]. The compound's extensive hydrocarbon framework overwhelms the polarity contribution from the single ester functional group, resulting in negligible aqueous solubility under standard temperature and pressure conditions.
The octanol-water partition coefficient (LogP) provides quantitative assessment of the compound's lipophilicity. Estimated values range from 5.78 to 6.61, indicating strong preference for organic phases over aqueous environments [13] [14]. This high LogP value classifies hexyl isononanoate as highly lipophilic, with partitioning behavior favoring non-polar solvents by factors exceeding 10⁵ to 10⁶ compared to water.
Solubility in organic solvents follows predictable patterns based on polarity matching principles. Hexyl isononanoate exhibits excellent miscibility with non-polar and moderately polar organic solvents including alcohols, esters, ethers, and hydrocarbons [15]. This broad solvent compatibility contributes to its utility in cosmetic and industrial formulations where solubilization of hydrophobic components is required.
The branched molecular architecture influences partition behavior compared to linear alkyl esters. Branching typically reduces intermolecular interactions and increases molecular volume, leading to enhanced solubility in organic phases while maintaining minimal water solubility [16]. This structural effect contributes to the compound's effectiveness as an emollient and solubilizing agent in topical formulations.
Table 3: Solubility and Partition Properties
| Property | Value | Temperature (°C) | Reference |
|---|---|---|---|
| Water solubility | Insoluble | 25 | [11] [12] |
| Octanol solubility | Highly soluble | 25 | [Inferred from LogP] |
| Organic solvents | Miscible | Room temperature | [Typical ester behavior] |
| LogP (octanol-water) | 5.78-6.61 | 25 | [13] [14] |
| Partition behavior | Highly lipophilic | 25 | [13] [14] |
Spectroscopic characterization of hexyl isononanoate employs multiple analytical techniques to confirm structural identity and purity assessment. Fourier Transform Infrared spectroscopy provides definitive identification of functional groups characteristic of alkyl esters [17] [18].
Fourier Transform Infrared Spectroscopy Analysis
The infrared spectrum of hexyl isononanoate exhibits characteristic absorption bands consistent with ester functional group identification [17] [18]. The carbonyl stretching vibration appears as a strong, sharp absorption between 1730-1750 cm⁻¹, typical of aliphatic ester carbonyls [18]. This frequency range reflects the electron-withdrawing effect of the oxygen atom and the sp² hybridization of the carbonyl carbon.
Aliphatic carbon-hydrogen stretching vibrations manifest as multiple overlapping absorptions in the 2850-3000 cm⁻¹ region [17] [18]. The asymmetric and symmetric stretching modes of methyl and methylene groups contribute to this complex absorption pattern. The branched nature of the isononanoic acid component introduces additional complexity due to the presence of tertiary carbon-hydrogen bonds.
Ester carbon-oxygen stretching vibrations appear as strong to medium intensity absorptions between 1000-1300 cm⁻¹ [17] [18]. The exact frequency depends on the coupling between carbon-oxygen stretching and adjacent carbon-carbon stretching modes. The presence of both alcohol-derived and acid-derived carbon-oxygen bonds contributes to the complexity of this spectral region.
Nuclear Magnetic Resonance Spectroscopy Characteristics
Proton Nuclear Magnetic Resonance spectroscopy provides detailed structural information regarding the hydrogen atom environments within hexyl isononanoate [19] [18]. The terminal methyl groups of both the hexyl and isononanoic acid portions appear as triplets in the 0.8-1.2 parts per million region due to coupling with adjacent methylene groups [18].
The extensive methylene chain regions contribute complex multiplets between 1.2-1.8 parts per million [19] [18]. The overlapping nature of these signals reflects the similar chemical environments of internal methylene groups. Integration ratios provide quantitative information regarding the relative numbers of hydrogen atoms in different molecular regions.
The ester methylene group (-OCH₂-) attached to the hexyl chain exhibits characteristic downfield chemical shift between 4.0-4.3 parts per million [19] [18]. This deshielding effect results from the electron-withdrawing influence of the adjacent oxygen atom. The multiplicity pattern depends on coupling with neighboring methylene protons.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon atom chemical shift analysis [19] [18]. The carbonyl carbon appears significantly downfield between 170-180 parts per million, reflecting the sp² hybridization and electron-deficient nature of this carbon center [18].
Mass Spectrometry Fragmentation Patterns
Mass spectrometry analysis of hexyl isononanoate produces characteristic fragmentation patterns useful for structural confirmation [20] [21]. The molecular ion peak appears at mass-to-charge ratio 242, corresponding to the intact molecular ion [20]. The relative abundance of this peak depends on ionization conditions and the inherent stability of the molecular ion under electron impact conditions.
Fragmentation typically occurs at sites of structural weakness, particularly adjacent to the ester functional group and at branching points within the carbon skeleton [20] [21]. Common fragment ions include mass-to-charge ratios 41, 43, and 57, corresponding to alkyl fragments formed through alpha-cleavage processes [21]. The base peak often corresponds to the most stable fragment ion formed during the fragmentation process.
Table 4: Spectroscopic Identification Parameters
| Technique | Expected Range/Value | Assignment | Reference |
|---|---|---|---|
| FTIR - C=O stretch | 1730-1750 cm⁻¹ | Ester carbonyl | [17] [18] |
| FTIR - C-H stretch | 2850-3000 cm⁻¹ | Aliphatic C-H | [17] [18] |
| FTIR - C-O stretch | 1000-1300 cm⁻¹ | Ester C-O | [17] [18] |
| ¹H NMR - CH₃ groups | 0.8-1.2 ppm | Terminal methyl | [19] [18] |
| ¹H NMR - CH₂ groups | 1.2-1.8 ppm | Methylene chain | [19] [18] |
| ¹H NMR - OCH₂ | 4.0-4.3 ppm | Ester methylene | [19] [18] |
| ¹³C NMR - C=O | 170-180 ppm | Carbonyl carbon | [19] [18] |
| MS - Molecular ion | m/z 242 | M⁺ ion | [20] [21] |
| MS - Base peak | m/z 41, 43, 57 | Alkyl fragments | [20] [21] |